Positional Isomer Differentiation: 3-Aminomethyl vs. 4-Aminomethyl Piperidine Substitution
The 3-aminomethyl substitution (target compound, CAS 1018307-51-1) places the primary amine-bearing methylene group at the meta position relative to the piperidine nitrogen, whereas the 4-aminomethyl isomer (CAS 1018555-29-7) positions this group at the para position . This positional difference alters the three-dimensional vector of the primary amine, which can affect hydrogen-bond donor directionality and receptor binding site complementarity [1]. The target compound (MW 198.31, C₁₁H₂₂N₂O) and the 4-isomer share identical molecular formula and weight but are chromatographically distinguishable due to their distinct spatial configurations .
| Evidence Dimension | Aminomethyl substitution position on piperidine ring |
|---|---|
| Target Compound Data | 3-position (meta) aminomethyl substitution |
| Comparator Or Baseline | 4-position (para) aminomethyl substitution (CAS 1018555-29-7) |
| Quantified Difference | Positional isomerism; identical MW (198.31) and molecular formula (C₁₁H₂₂N₂O), distinct chromatographic retention behavior |
| Conditions | Structural analysis; no direct comparative biological assay data available in public domain |
Why This Matters
Selection of the correct positional isomer is essential for SAR studies where amine group orientation influences target engagement and off-target liability.
- [1] PubChem. 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one (CID: Not indexed). Structural data inferred from vendor catalogs. View Source
